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Compound of Interest

Compound Name: Lanopylin A2

Cat. No.: B15562750

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lanopylin A2, a novel lanosterol
synthase inhibitor, with prominent fungal-derived inhibitors of the ergosterol biosynthesis
pathway. The following sections detail the biochemical data, experimental methodologies, and
relevant biological pathways to offer an objective assessment of their relative performance.

Introduction to Ergosterol Biosynthesis Inhibition

The ergosterol biosynthesis pathway is a critical metabolic route in fungi, responsible for the
production of ergosterol, an essential component of fungal cell membranes. Its absence in
mammalian cells makes this pathway an attractive target for the development of antifungal
agents. Lanopylin A2, isolated from Streptomyces sp. K99-5041, has been identified as an
inhibitor of lanosterol synthase, a key enzyme in this pathway.[1][2] This guide benchmarks
Lanopylin A2 against two notable classes of fungal-derived inhibitors: the Epohelmins, which
also target lanosterol synthase, and the Zaragozic Acids, which act on the upstream enzyme
squalene synthase.

Comparative Analysis of Inhibitor Potency

The following table summarizes the key quantitative data for Lanopylin A2 and the selected
fungal-derived inhibitors.
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] Source
o Producing Potency ]
Inhibitor . Target Enzyme . Organism of
Organism (IC50/Ki)
Enzyme
) Streptomyces sp.  Lanosterol 33 uM (IC50)[1] Human
Lanopylin A2 ]
K99-5041 Synthase [2] (recombinant)
] Fungal Strain Lanosterol Human
Epohelmin A 10 uM (IC50)[3] )
FKI-0929 Synthase (recombinant)
] Fungal Strain Lanosterol Human
Epohelmin B 6.0 uM (IC50)[3] )
FKI-0929 Synthase (recombinant)
] ] Sporormiella Squalene ] ]
Zaragozic AcidA ] 78 pM (Ki)[4][5] Rat (liver)
intermedia Synthase

Chemical Structures

The chemical structures of Lanopylin A2, Epohelmin A, and Zaragozic Acid A are presented
below.

Lanopylin A2: A derivative of (3E)-isohexadecylmethylidene-2-methyl-1-pyrroline containing a
cis-ethylenylidene group in its side chain.[1][2]

Epohelmin A: A pyrrolizidine derivative.[3]

Zaragozic Acid A: A complex polyketide with a distinct bicyclo[3.2.1]octane core.[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams
have been generated using Graphviz.
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Caption: Ergosterol Biosynthesis Pathway and Points of Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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